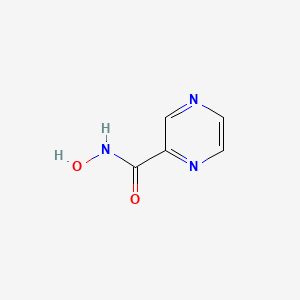
Pyrazinecarbohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbohydroxamic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine and hydroxamic acid, characterized by the presence of a pyrazine ring and a hydroxamic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazinecarbohydroxamic acid can be synthesized through several methods. One common approach involves the reaction of pyrazinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to amines or hydroxylamines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Pyrazinecarbohydroxamic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: this compound derivatives have potential as therapeutic agents due to their metal-binding properties.
Industry: The compound’s coordination chemistry is exploited in catalysis and material science.
Mechanism of Action
The mechanism of action of pyrazinecarbohydroxamic acid involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, affecting their reactivity and biological activity. This chelation can inhibit metalloenzymes or alter the function of metalloproteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: Lacks the hydroxamic acid group but shares the pyrazine ring structure.
Hydroxamic acids: A broader class of compounds with the hydroxamic acid functional group but different aromatic or aliphatic backbones.
Uniqueness
Pyrazinecarbohydroxamic acid is unique due to the combination of the pyrazine ring and hydroxamic acid group, which imparts distinct coordination chemistry and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
768-06-9 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-hydroxypyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-3-6-1-2-7-4/h1-3,10H,(H,8,9) |
InChI Key |
NCTRNIMTEYFJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















